2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone
Description
This compound features a complex structure comprising a central pyrrole ring substituted with a 4-(4-methoxyphenyl)piperazino carbonyl group at position 5 and a 2-ethyl-1-butanone chain at position 2. The 4-methoxyphenylpiperazine moiety is critical for receptor interactions, particularly in modulating serotonin or dopamine pathways, as seen in analogous arylpiperazine derivatives . The ethyl-butanone chain contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. Synthetically, the compound is likely prepared via coupling reactions between functionalized pyrrole intermediates and activated piperazine derivatives, as evidenced by methods in related piperazinyl-carbonyl syntheses .
Properties
IUPAC Name |
2-ethyl-1-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-4-16(5-2)21(26)17-14-20(23-15-17)22(27)25-12-10-24(11-13-25)18-6-8-19(28-3)9-7-18/h6-9,14-16,23H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIFGOUOMCAJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor such as an α,β-unsaturated carbonyl compound, the pyrrole ring can be synthesized via a Paal-Knorr reaction.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated intermediate reacts with piperazine.
Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution to attach the methoxyphenyl group to the piperazine ring.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine and pyrrole rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenated intermediates and strong bases or acids are often employed to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against various biological targets due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound’s potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, are of significant interest. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its applications might extend to the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological responses. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Examples:
Notes:
- Fluorine or trifluoromethyl substituents (e.g., in Compound 21) increase electronegativity, altering binding kinetics and metabolic pathways .
Modifications at the Piperazine-Carbonyl Junction
Key Examples:
Notes:
- The pyrrole-carbonyl group in the target compound provides a planar heterocyclic system, facilitating π-π stacking in receptor binding .
- Ethanone derivatives (e.g., m6) lack the heterocyclic component, resulting in reduced affinity but improved synthetic accessibility .
Core Heterocycle Variations
Key Examples:
Notes:
Biological Activity
2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone, also known by its CAS number 439120-72-6, is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C22H29N3O3, with a molecular weight of 383.49 g/mol. The structure features a piperazine ring, a methoxyphenyl group, and a pyrrole moiety, which contribute to its biological properties.
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to neurological disorders. The compound may modulate receptor activity, influencing pathways associated with mood regulation and cognition.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like properties, potentially through serotonin receptor modulation.
- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in animal models, indicating its potential as an anxiolytic agent.
- Neuroprotective Properties : Some studies indicate that it may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.
Case Studies and Experimental Evidence
Several studies have investigated the biological activity of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to significant reductions in depressive behaviors when compared to control groups. Behavioral assays such as the forced swim test and the open field test have been utilized.
- In Vitro Studies : Cell culture experiments have shown that the compound can influence neuronal cell viability and apoptosis pathways, providing insights into its neuroprotective mechanisms.
- Molecular Docking Studies : Computational studies have suggested strong binding affinities to serotonin receptors (5-HT receptors), supporting the hypothesis of its role in mood regulation.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone?
- Methodological Answer : The compound’s piperazine and pyrrole moieties suggest modular synthesis. A plausible route involves:
- Step 1 : Coupling 4-(4-methoxyphenyl)piperazine with a pyrrole-3-carboxylic acid derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) .
- Step 2 : Introducing the butanone chain via alkylation or ketone functionalization. Ethyl magnesium bromide or Friedel-Crafts acylation may be used, with optimization for steric hindrance from the pyrrole ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) is recommended .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Confirm the piperazine-pyrrole linkage via -NMR signals for the amide proton (~8.5 ppm) and piperazine aromatic protons (6.7–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] (calculated for CHNO: 396.2287).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in similar piperazine-pyrrole hybrids) resolves bond angles and torsional strain .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for stock solutions (10 mM) due to the compound’s hydrophobic aryl groups.
- Aqueous buffers : Use 0.1% Tween-80 in PBS (pH 7.4) for biological assays, with stability monitored via HPLC over 24 hours .
Advanced Research Questions
Q. How do structural modifications to the piperazine moiety affect bioactivity?
- Methodological Answer :
- Comparative Synthesis : Replace the 4-methoxyphenyl group with fluorophenyl or benzylpiperazine derivatives (see for analogous substitutions) .
- Biological Testing : Evaluate cytotoxicity (MTT assay, IC) against cancer cell lines (e.g., HeLa) and receptor binding (e.g., serotonin 5-HT via radioligand displacement) .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent electronegativity with binding affinity .
Q. What experimental approaches resolve contradictory data in receptor-binding assays?
- Methodological Answer :
- Orthogonal Assays : Combine radioligand displacement (e.g., -WAY-100635 for 5-HT) with functional assays (cAMP inhibition) to distinguish competitive vs. allosteric effects .
- Control Experiments : Test metabolite interference (e.g., HPLC-MS to rule out degradation products) and use negative controls (piperazine-free analogs) .
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
